

# Samelisant (SUVN-G3031): A Technical Review of its Development and Clinical Potential

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Guide for Researchers and Drug Development Professionals

#### **Abstract**

Samelisant (SUVN-G3031) is a novel, potent, and selective histamine H3 receptor (H3R) inverse agonist currently under development for the treatment of narcolepsy. This technical guide provides a comprehensive review of its pharmacological profile, mechanism of action, preclinical data, and clinical trial results. Samelisant's ability to modulate central nervous system histamine levels, as well as other key neurotransmitters, positions it as a promising therapeutic agent for disorders of excessive daytime sleepiness. This document summarizes key quantitative data in structured tables, details experimental methodologies from pivotal studies, and presents signaling pathways and experimental workflows through Graphviz diagrams to offer a thorough understanding of Samelisant's development and clinical potential.

#### Introduction

Narcolepsy is a chronic neurological disorder characterized by excessive daytime sleepiness (EDS), cataplexy, and other debilitating symptoms.[1] Current treatment options often have limitations, including side effects and incomplete efficacy.[2] The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor, plays a crucial role in regulating the release of histamine and other neurotransmitters involved in wakefulness, such as dopamine and norepinephrine.[3][4] As an inverse agonist of the H3 receptor, **Samelisant** inhibits the constitutive activity of the receptor, leading to increased synthesis and release of histamine, thereby promoting wakefulness.[3] Developed by Suven Life Sciences, **Samelisant** (SUVN-



G3031) has demonstrated a favorable preclinical profile and has shown promising results in clinical trials for the treatment of narcolepsy.

#### **Mechanism of Action**

**Samelisant** acts as a potent and selective inverse agonist at the histamine H3 receptor. These receptors are primarily located on presynaptic nerve terminals in the central nervous system. As autoreceptors on histaminergic neurons, they inhibit the release of histamine. As heteroreceptors on non-histaminergic neurons, they modulate the release of other neurotransmitters, including dopamine, norepinephrine, and acetylcholine.

By acting as an inverse agonist, **Samelisant** not only blocks the binding of histamine to the H3 receptor but also reduces its basal, constitutive activity. This leads to a disinhibition of histamine release from histaminergic neurons. The increased synaptic histamine concentration subsequently enhances the activity of wake-promoting neuronal circuits. Furthermore, by blocking H3 heteroreceptors, **Samelisant** facilitates the release of other wakefulness-associated neurotransmitters in brain regions like the cerebral cortex.



Click to download full resolution via product page

Caption: Mechanism of action of Samelisant as a histamine H3 receptor inverse agonist.

## Pharmacological Profile Binding Affinity and Selectivity

**Samelisant** demonstrates high binding affinity for both human and rat histamine H3 receptors, with minimal variation between species. It exhibits high selectivity for the H3 receptor over a



wide range of other receptors, ion channels, and transporters, suggesting a low potential for off-target effects.

| Receptor     | Species | Binding Affinity (Ki) |
|--------------|---------|-----------------------|
| Histamine H3 | Human   | 8.7 nM                |
| Histamine H3 | Rat     | 9.8 nM                |

**Table 1:** Binding Affinity of **Samelisant** for Histamine H3 Receptors.

#### **Pharmacokinetics**

Pharmacokinetic studies have been conducted in both preclinical species and humans.

| Species | Parameter                         | Value                            |
|---------|-----------------------------------|----------------------------------|
| Human   | Elimination Half-life             | 23-34 hours                      |
| Human   | Time to Peak Concentration (Tmax) | ~3 hours                         |
| Human   | Route of Elimination              | Primarily renal excretion (~60%) |

**Table 2:** Pharmacokinetic Parameters of **Samelisant** in Humans.

### Preclinical Studies Neurochemical Modulation

In vivo microdialysis studies in rats have shown that **Samelisant** significantly increases the levels of histamine, dopamine, and norepinephrine in the cerebral cortex. Notably, it does not affect dopamine levels in the striatum or nucleus accumbens, suggesting a low potential for abuse.

### **Wake-Promoting and Anti-Cataplectic Effects**

In orexin knockout mice, a well-established animal model of narcolepsy, oral administration of **Samelisant** (10 and 30 mg/kg) produced a significant increase in wakefulness and a



corresponding decrease in NREM sleep. The compound also demonstrated anti-cataplectic effects by significantly reducing the number of direct REM sleep onset (DREM) episodes.

## Clinical Development Phase 2 Clinical Trial (NCT04072380)

A Phase 2, double-blind, placebo-controlled study was conducted to evaluate the efficacy and safety of **Samelisant** in adult patients with narcolepsy with or without cataplexy.

| Parameter                                      | Description                                                                                                                                                                                                                  |
|------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Study Design                                   | Randomized, double-blind, placebo-controlled, parallel-group                                                                                                                                                                 |
| Patient Population                             | 171-190 adult patients (18-65 years) with narcolepsy (with or without cataplexy)                                                                                                                                             |
| ESS score ≥12 and mean MWT <12 min at baseline |                                                                                                                                                                                                                              |
| Treatment Arms                                 | Samelisant 2 mg, Samelisant 4 mg, Placebo (1:1:1 ratio)                                                                                                                                                                      |
| Treatment Duration                             | Once daily for 2 weeks                                                                                                                                                                                                       |
| Primary Endpoint                               | Change from baseline in Epworth Sleepiness<br>Scale (ESS) score at Week 2                                                                                                                                                    |
| Secondary Endpoints                            | Change from baseline in Maintenance of Wakefulness Test (MWT), Clinical Global Impression – Severity (CGI-S), Patient Global Impression of Change (PGI-C), and Clinical Global Impression of Change (CGI-C) scores at Week 2 |

**Table 3:** Overview of the Phase 2 Clinical Trial Design (NCT04072380).

### **Efficacy Results**



The study met its primary endpoint, with **Samelisant** demonstrating a statistically significant and clinically meaningful reduction in excessive daytime sleepiness as measured by the ESS total score compared to placebo.

| Endpoint                         | Result                                                                          |
|----------------------------------|---------------------------------------------------------------------------------|
| Primary Endpoint (Change in ESS) | Statistically significant reduction of 2.1 points compared to placebo (p<0.024) |
| Secondary Endpoints              | Statistically significant improvements in CGI-S, PGI-C, and CGI-C               |

**Table 4:** Key Efficacy Results from the Phase 2 Clinical Trial.

#### Safety and Tolerability

**Samelisant** was generally safe and well-tolerated in the Phase 2 trial. The most commonly reported adverse events (in ≥5% of patients in any treatment group) were insomnia, abnormal dreams, nausea, and hot flush. No serious adverse events or deaths were reported.

## Experimental Protocols In Vivo Microdialysis

- Objective: To evaluate the effect of **Samelisant** on neurotransmitter levels in the rat brain.
- Methodology:
  - Male Wistar rats were surgically implanted with guide cannulae targeting the cerebral cortex.
  - Following a recovery period, a microdialysis probe was inserted through the guide cannula.
  - The probe was perfused with artificial cerebrospinal fluid at a constant flow rate.
  - Dialysate samples were collected at regular intervals before and after oral administration of Samelisant or vehicle.



 Neurotransmitter levels (histamine, dopamine, norepinephrine) in the dialysate were quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).



Click to download full resolution via product page



Caption: Experimental workflow for in vivo microdialysis studies.

#### **Sleep EEG in Orexin Knockout Mice**

- Objective: To assess the wake-promoting and anti-cataplectic effects of **Samelisant**.
- Methodology:
  - Orexin knockout mice were surgically implanted with telemetric devices for electroencephalogram (EEG) and electromyogram (EMG) recording.
  - After a recovery period, baseline sleep-wake patterns were recorded.
  - Mice were orally administered Samelisant (e.g., 10 and 30 mg/kg) or vehicle.
  - EEG and EMG data were continuously recorded for a defined period post-dosing.
  - Sleep-wake states (wakefulness, NREM sleep, REM sleep) and cataplectic events (DREMs) were scored and analyzed.





Click to download full resolution via product page

**Caption:** Experimental workflow for sleep EEG studies in orexin knockout mice.

### Conclusion

**Samelisant** is a promising new therapeutic agent for the treatment of narcolepsy. Its mechanism of action as a potent and selective histamine H3 receptor inverse agonist provides a strong rationale for its wake-promoting effects. Preclinical studies have demonstrated its ability to modulate key neurotransmitters involved in arousal and to improve symptoms in a



relevant animal model of narcolepsy. The positive results from the Phase 2 clinical trial, demonstrating both statistically significant and clinically meaningful improvements in excessive daytime sleepiness with a favorable safety profile, support its continued development. Further investigation in Phase 3 studies is warranted to fully establish the clinical potential of **Samelisant** as a novel treatment for narcolepsy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Samelisant (SUVN-G3031), a histamine 3 receptor inverse agonist: Results from the phase 2 double-blind randomized placebo-controlled study for the treatment of excessive daytime sleepiness in adult patients with narcolepsy PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Samelisant (SUVN-G3031), a potent, selective and orally active histamine H3 receptor inverse agonist for the potential treatment of narcolepsy: pharmacological and neurochemical characterisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Samelisant (SUVN-G3031): A Technical Review of its Development and Clinical Potential]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3321909#review-of-samelisant-s-development-and-clinical-potential]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com